molecular formula C16H20BNO5S B1472993 (4-(N-(4-methoxybenzyl)sulfamoyl)-3,5-dimethylphenyl)boronic acid CAS No. 1704121-70-9

(4-(N-(4-methoxybenzyl)sulfamoyl)-3,5-dimethylphenyl)boronic acid

Cat. No. B1472993
CAS RN: 1704121-70-9
M. Wt: 349.2 g/mol
InChI Key: XTBYPCDQRZNITM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps. For instance, one approach includes the reaction of an aromatic diamine with HCl in 2-ethoxyethanol at 100 °C for 2 hours. Subsequently, 4-carboxyphenylboronic acid or 3-carboxyphenylboronic acid is added, along with 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMT-MM), in 2-ethoxyethanol at room temperature for 18 hours .


Chemical Reactions Analysis

(4-(N-(4-methoxybenzyl)sulfamoyl)-3,5-dimethylphenyl)boronic acid is primarily used as a proteasome inhibitor in anticancer therapy. It inhibits proteasomal degradation, leading to the accumulation of ubiquitinated proteins and cell death. Additionally, boronic acids have been investigated for antibacterial, antiviral, and sensor applications .

Scientific Research Applications

Tetraarylpentaborates Formation

The compound plays a role in the formation of tetraarylpentaborates through reactions with aryloxorhodium complexes. These complexes exhibit unique structural and chemical properties, which are significant for understanding boron chemistry and its applications in creating new materials and catalysts (Nishihara, Nara, & Osakada, 2002).

Fluorescent Complexes Formation

Another application involves the formation of fluorescent complexes with boric acid, demonstrating potential uses in fluorescence spectroscopy and analytical chemistry to determine trace amounts of boron (Marcantonatos & Monnier, 1965).

Imine Formation

The compound is also involved in a general method for imine formation, highlighting its utility in organic synthesis and potential applications in developing pharmaceuticals and fine chemicals (Reeves et al., 2015).

Metabolism Studies

It finds applications in studying the metabolism of psychedelic substances, offering insights into the metabolic pathways of N-2-methoxybenzylated compounds. This research could be vital for drug development and understanding the pharmacokinetics of new psychoactive substances (Šuláková et al., 2021).

Synthesis of Novel Scaffolds

The compound is utilized in synthesizing new chemical scaffolds, such as imidazo[1,5-a]imidazole-2-one derivatives, through Suzuki–Miyaura cross-coupling reactions. This application underscores its significance in medicinal chemistry and the development of new therapeutic agents (Loubidi et al., 2016).

Mechanism of Action

The primary mechanism of action involves binding to the proteasome’s active site, preventing protein degradation. This disruption leads to cell cycle arrest and apoptosis. Furthermore, boronic acids can modify selectivity, physicochemical properties, and pharmacokinetics of bioactive molecules, enhancing their therapeutic potential .

Physical and Chemical Properties

Future Directions

Further exploration of boronic acids in Medicinal Chemistry for novel drug development

properties

IUPAC Name

[4-[(4-methoxyphenyl)methylsulfamoyl]-3,5-dimethylphenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BNO5S/c1-11-8-14(17(19)20)9-12(2)16(11)24(21,22)18-10-13-4-6-15(23-3)7-5-13/h4-9,18-20H,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTBYPCDQRZNITM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)C)S(=O)(=O)NCC2=CC=C(C=C2)OC)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(N-(4-methoxybenzyl)sulfamoyl)-3,5-dimethylphenyl)boronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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